REACTION_CXSMILES
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C([N-]C(C)C)(C)C.[Li+].[Br:9][C:10]1[S:11][CH:12]=[CH:13][C:14]=1[CH3:15].Br[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=1>[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[Br:9][C:10]1[S:11][C:12]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=2)=[CH:13][C:14]=1[CH3:15] |f:0.1,4.5.6,^1:30,32,51,70|
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Name
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|
Quantity
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9.76 mL
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Type
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reactant
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Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
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BrC=1SC=CC1C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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2.4 mL
|
Type
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reactant
|
Smiles
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BrC1=NC(=CC=C1)C
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Name
|
|
Quantity
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39 mL
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Type
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catalyst
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Smiles
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[Cl-].[Cl-].[Zn+2]
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Name
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|
Quantity
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0.5 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stir the solution for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stir for 2 h
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Duration
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2 h
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Type
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WASH
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Details
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Wash
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Type
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CUSTOM
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Details
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the reaction with saturated NH4Cl solution (20 mL)
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Type
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WASH
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Details
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Wash the aqueous layer with CH2Cl2 (30 mL)
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Type
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WASH
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Details
|
Combine the organic layers, wash with saturated NH4Cl solution (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dry over Na2SO4
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Type
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FILTRATION
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Details
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filter
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Type
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CONCENTRATION
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Details
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concentrate
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Type
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CUSTOM
|
Details
|
Purify the resulting residue by silica gel column chromatography (10%-20% EtOAc/hexane gradient)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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BrC1=C(C=C(S1)C1=NC(=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |